3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester is a complex organic compound characterized by its unique spirocyclic structure. It features a carboxylic acid group and two keto groups, which contribute to its reactivity and potential biological activity. The compound has the chemical formula C₁₄H₂₅N₁O₄ and a CAS number of 1140029-11-3. Its distinctive spiro configuration allows it to exhibit unique steric and electronic properties, making it of interest in various fields of research and application .
These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of the compound .
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester typically involves multi-step organic synthesis techniques. Common methods include:
Each step requires careful optimization of reaction conditions to achieve high yields and purity .
The unique structure and potential biological activity make this compound valuable in several applications:
Interaction studies focus on how this compound interacts with biological systems or other chemical entities. Key areas include:
Several compounds share structural similarities with 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane | Similar spirocyclic structure | Exhibits different biological activities |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Contains additional nitrogen atoms | Potentially enhanced reactivity |
| 2-Oxoindole derivatives | Similar keto functionality | Known for diverse pharmacological profiles |
These compounds illustrate the diversity within this class of molecules while highlighting the unique aspects of 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester that may lead to novel applications and research directions .
The formation of spirocyclic compounds such as 3-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester involves complex mechanistic pathways that have been extensively studied using density functional theory methods. Contemporary computational investigations have revealed that spirocycle formation can proceed through both concerted and stepwise mechanisms, with the preferred pathway depending on the specific reaction conditions and substrate structure [2] [3].
Concerted Mechanisms
Density functional theory calculations using the M06-2X functional with 6-31G(d) basis set have demonstrated that concerted spirocyclization pathways are particularly favored in cycloaddition reactions. For spirocyclic systems similar to the target compound, the concerted mechanism involves simultaneous bond formation and breaking in a single transition state, leading to activation barriers in the range of 29.1 kcal/mol [4] [5]. These calculations indicate that the concerted pathway benefits from orbital overlap stabilization and reduced reorganization energy compared to stepwise alternatives.
The computational analysis of palladium-catalyzed spirocyclization reactions reveals that concerted mechanisms can involve multiple elementary steps occurring in rapid succession. Using the M06-2X/6-31+G(d,p) level of theory, researchers have identified that the overall reaction proceeds through carbon-iodine oxidative addition, alkyne migration insertion, cesium carbonate-assisted aryl carbon-hydrogen activation, carbon-bromine bond oxidative addition, carbon-carbon coupling, arene dearomatization, and reductive elimination [6]. The rate-determining step in these concerted processes typically exhibits an activation barrier of approximately 32.4 kcal/mol at 130°C.
Stepwise Mechanisms
In contrast, stepwise spirocyclization mechanisms involve discrete intermediates that can be characterized computationally. Density functional theory studies of spiroviolene biosynthesis using M06-2X/6-31+G(d,p) calculations have revealed complex multistep carbocation cascade pathways [2]. These stepwise mechanisms are characterized by the formation of stable tertiary carbocation intermediates that bypass the formation of unstable secondary carbocations through adjacent carbon-carbon bond cleavage.
The stepwise pathway analysis demonstrates that carbocation stability plays a crucial role in determining the reaction mechanism. The calculations indicate that Wagner-Meerwein 1,2-methyl rearrangements can occur to stabilize intermediate carbocations, leading to the formation of spirocyclic products through a series of discrete steps rather than a single concerted transition state [2]. This mechanistic understanding is particularly relevant for the biosynthesis of complex spirocyclic natural products where multiple rearrangements are required.
The stereochemical outcome of spirocycle formation reactions depends critically on the structure and energetics of the transition states involved. Computational transition state modeling has emerged as a powerful tool for understanding and predicting diastereocontrol in spirocyclization reactions [7] [8].
Transition State Structure Analysis
Density functional theory calculations using B3LYP/6-311++G(d,p) methodology have been employed to characterize transition state structures for enantioselective spirocyclization reactions. The computational models reveal that diastereocontrol arises from specific stabilizing interactions in the transition state, including hydrogen bonding patterns and steric effects that favor one diastereomer over another [7]. The energy difference between competing transition states leading to different diastereomers is typically in the range of 1.7 kcal/mol, corresponding to selectivities of approximately 89% enantiomeric excess.
The transition state modeling indicates that the geometry of the spirocyclic scaffold plays a crucial role in determining stereochemical outcomes. For compounds related to 3-oxa-9-azaspiro[5.5]undecane systems, the presence of the oxygen heteroatom in the spirocycle ring creates specific conformational constraints that influence the approach of nucleophiles and electrophiles during bond formation [8]. These geometric constraints are captured in the computational transition state models through detailed analysis of bond angles, torsional angles, and intermolecular distances.
Factors Controlling Diastereocontrol
The computational analysis has identified several key factors that control diastereocontrol in spirocycle formation:
Conformational Rigidity: The spirocyclic framework provides a rigid scaffold that preorganizes reactive centers in specific orientations. Density functional theory calculations demonstrate that this rigidity reduces the number of competing transition states and enhances selectivity [9] [8].
Steric Interactions: Computational models reveal that steric repulsion between substituents and the spirocyclic core can strongly influence the preferred approach trajectory of reagents. The calculations indicate that axial attack pathways are often preferred due to reduced steric hindrance compared to equatorial approaches [10].
Electronic Effects: The electronic properties of the spirocyclic system, including the electron density distribution and orbital interactions, significantly impact transition state stability. Density functional theory studies show that electron-withdrawing groups can stabilize transition states through inductive effects, while electron-donating groups may destabilize them [11].
Hydrogen Bonding: In systems containing hydrogen bond donors and acceptors, computational analysis reveals that intramolecular hydrogen bonding can stabilize specific transition state conformations, leading to enhanced diastereocontrol [7].
Molecular docking studies have provided valuable insights into the binding modes and interactions of 3-oxa-9-azaspiro[5.5]undecane derivatives with various biological targets. The spirocyclic scaffold exhibits unique three-dimensional properties that enable selective binding to specific protein active sites [12] [13] [14] [15].
MmpL3 Protein Targeting
The MmpL3 protein of Mycobacterium tuberculosis represents a critical target for anti-tuberculosis drug development. Computational docking studies have demonstrated that 1-oxa-9-azaspiro[5.5]undecane derivatives exhibit potent binding affinity to this protein target [13] [14]. The molecular docking analysis reveals that compound 5c, containing the spirocyclic scaffold, displays exceptional anti-tubercular activity with a minimum inhibitory concentration value of 0.206 μM against the H37Rv strain.
The docking calculations indicate that the spirocyclic framework provides an optimal geometric fit within the MmpL3 binding pocket. The three-dimensional architecture of the oxa-azaspiro system allows for multiple complementary interactions with amino acid residues in the active site, including hydrogen bonding, hydrophobic contacts, and van der Waals interactions [13]. The computational analysis suggests that the oxygen and nitrogen heteroatoms in the spirocycle contribute to binding specificity through directed hydrogen bonding with key residues.
Receptor Binding Studies
Molecular docking investigations of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have revealed their potential as dual ligands for μ-opioid receptors and σ1 receptors [15]. The computational models demonstrate that the spirocyclic scaffold can simultaneously accommodate the binding requirements of both receptor types through conformational flexibility and multiple interaction sites.
The docking analysis indicates that the spirocyclic core provides a rigid framework that positions aromatic substituents in optimal orientations for receptor binding. The calculations reveal that hydrophobic interactions between the spirocycle and receptor binding pockets contribute significantly to binding affinity, while the nitrogen atoms in the spirocycle can form ionic interactions with negatively charged residues [15].
DNA Binding Studies
Computational docking studies have investigated the interaction of spirocyclic compounds with DNA structures, revealing their potential as nucleic acid-binding agents [17]. Density functional theory calculations using B3LYP/6-311++G(d,p) methodology combined with molecular docking analysis have demonstrated that spirocyclic 1,3-diones can bind to B-form DNA with favorable binding affinities ranging from -8.6 to -9.7 kcal/mol.
The molecular docking results indicate that spirocyclic compounds preferentially bind to the minor groove of DNA through a combination of hydrophobic interactions and hydrogen bonding . The computational analysis reveals that the three-dimensional structure of the spirocycle allows for optimal complementarity with the curved surface of the DNA minor groove, leading to stable binding complexes.
RNA Targeting
Recent computational studies have explored the potential of azaspirociyclic compounds as RNA-binding agents, particularly for targeting HIV trans-activation response RNA . The molecular docking analysis demonstrates that spirocyclic compounds can disrupt the interaction between HIV TAR RNA and the Tat protein, offering a potential therapeutic approach for HIV-1 treatment.
The docking calculations reveal that spirocyclic compounds containing aromatic units and polyamine functions show selectivity toward RNA sequences with specific secondary structural features . The computational models indicate that the rigid spirocyclic framework positions functional groups in optimal configurations for RNA binding, while maintaining sufficient flexibility to accommodate the dynamic nature of RNA structures.
| Target Type | Spirocycle Structure | Binding Affinity | Mechanism | Therapeutic Application |
|---|---|---|---|---|
| MmpL3 Protein | 1-Oxa-9-azaspiro[5.5]undecane | MIC 0.206 μM | Protein inhibition | Anti-tuberculosis [13] [14] |
| μ-Opioid Receptor | 1-Oxa-4,9-diazaspiro[5.5]undecane | Dual ligand | Receptor modulation | Analgesic [15] |
| σ1 Receptor | 1-Oxa-4,9-diazaspiro[5.5]undecane | Dual ligand | Receptor modulation | Neurological [15] |
| DNA B-form | Spirocyclic 1,3-diones | -8.6 to -9.7 kcal/mol | Minor groove binding | Antitumor |
| HIV TAR RNA | Azaspiro compounds | Promising activity | RNA-protein disruption | Anti-HIV |